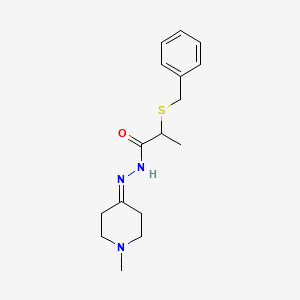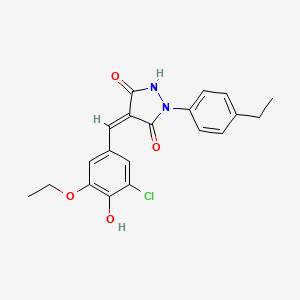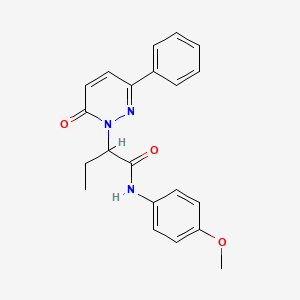![molecular formula C16H10ClNO3 B5087540 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione CAS No. 75822-38-7](/img/structure/B5087540.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione
Vue d'ensemble
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole-2,3-diones. It is also known as Indoline-2,3-dione, 1-[2-(4-chlorophenyl)-2-oxoethyl]- or KP372-1. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been reported to inhibit the Akt/mTOR pathway, which is known to be upregulated in various types of cancer. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, it has been found to induce the expression of p53, a tumor suppressor protein, which plays a crucial role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been found to scavenge free radicals and inhibit lipid peroxidation, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione in lab experiments is its potent anticancer activity against various cancer cell lines. This compound has been found to be effective at low concentrations, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
Orientations Futures
For research include the development of drug delivery systems, investigation of synergistic effects, and exploration of neuroprotective effects.
Méthodes De Synthèse
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione involves the reaction of 4-chlorophenyl acetic acid with 1,2-indanedione in the presence of a catalyst. The resulting compound is then subjected to a series of reactions, which include cyclization, oxidation, and decarboxylation, to yield the final product. This method has been reported in various research articles, and the yield of the compound has been found to be satisfactory.
Applications De Recherche Scientifique
1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several research studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)15(20)16(18)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXOUNMODASMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367208 | |
| Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
75822-38-7 | |
| Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B5087458.png)
![N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B5087465.png)


![5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5087486.png)
![N-[3-(diethylamino)propyl]-3,5-dimethoxybenzamide](/img/structure/B5087492.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5087507.png)
![N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide)](/img/structure/B5087514.png)

![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5087526.png)
![1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5087531.png)

![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5087560.png)
